molecular formula C11H17N3O3S B1298634 N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 96134-80-4

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No.: B1298634
CAS No.: 96134-80-4
M. Wt: 271.34 g/mol
InChI Key: JVJRCNQOLBMRQX-UHFFFAOYSA-N
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Description

General Overview of Sulfonamide Derivatives

Sulfonamide derivatives constitute a fundamental class of organic compounds characterized by the presence of the sulfonamide functional group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom. The basic structure of sulfonamides involves a central sulfur atom with two doubly bonded oxygens, connected to a nitrogen atom existing as a substituted amine and an aniline group, where the substituent groups may include hydrogen, alkyl, aryl, or heteroaryl moieties. These compounds have established themselves as versatile synthetic intermediates and biologically active molecules across numerous pharmaceutical applications.

The structural diversity of sulfonamide derivatives emerges from the extensive possibilities for substitution patterns on both the aromatic ring and the nitrogen atoms. Contemporary synthetic approaches have enabled the development of sulfonamides with enhanced selectivity, potency, and reduced toxicity profiles compared to early derivatives. The sulfonamide scaffold serves as a privileged structure in medicinal chemistry due to its stability, tolerance in biological systems, and ability to participate in hydrogen bonding interactions with biological targets.

Modern sulfonamide research focuses on developing compounds that exhibit selective inhibition of specific enzymes, particularly carbonic anhydrases, where the sulfonamide group coordinates with zinc ions in the active site. The integration of additional functional groups, such as hydrazinecarbonyl moieties, represents a strategic approach to modulating the physicochemical properties and biological activities of sulfonamide derivatives.

Historical Context of Hydrazinecarbonyl Functionalized Compounds

The development of hydrazinecarbonyl functionalized compounds traces its origins to the early twentieth century when Emil Fischer first coined the term "hydrazine" in 1875 during his investigations into organic compounds containing mono-substituted nitrogen-nitrogen bonds. The subsequent decades witnessed systematic exploration of hydrazine derivatives, leading to the discovery of compounds with significant pharmaceutical applications.

The historical significance of hydrazinecarbonyl compounds became particularly evident with the development of isoniazid, a hydrazide derivative of pyridinecarboxylic acid. Hans Meyer and his doctoral student Josef Mally at the German University in Prague synthesized early hydrazide compounds by reacting ethyl isonicotinate with hydrazine hydrate, obtaining crystalline products with defined melting points that would later prove to have substantial pharmaceutical importance.

The evolution of hydrazinecarbonyl chemistry accelerated during the 1940s when researchers began investigating the antimicrobial properties of various hydrazide derivatives. This period marked the beginning of systematic studies into the structure-activity relationships of hydrazinecarbonyl compounds, leading to the understanding that specific substitution patterns could dramatically influence biological activity.

The integration of hydrazinecarbonyl groups with sulfonamide scaffolds represents a more recent development in medicinal chemistry, emerging from efforts to combine the beneficial properties of both functional groups into single molecular entities. This approach has proven particularly successful in developing compounds with enhanced selectivity and potency against specific biological targets.

Significance in Chemical Research

The chemical significance of N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide extends beyond its individual properties to encompass its role as a representative compound in several important areas of chemical research. The compound serves as a valuable model system for investigating the electronic effects of multiple functional groups within a single molecular framework, particularly the interplay between electron-withdrawing sulfonamide groups and electron-donating hydrazinecarbonyl substituents.

From a synthetic chemistry perspective, this compound exemplifies the challenges and opportunities associated with creating multifunctional molecules through stepwise synthetic transformations. The synthesis typically involves the initial formation of the hydrazide functionality followed by sulfonamide formation, requiring careful control of reaction conditions to prevent unwanted side reactions. Research in this area has contributed to the development of more efficient synthetic methodologies for creating complex sulfonamide derivatives.

The compound's significance in chemical biology stems from its potential to interact with multiple biological targets simultaneously, a property that has attracted considerable attention in drug discovery programs. The presence of both sulfonamide and hydrazinecarbonyl functionalities provides opportunities for diverse binding modes with proteins, potentially leading to improved selectivity profiles compared to simpler sulfonamide derivatives.

Structural studies of this compound and related compounds have provided insights into conformational preferences and intermolecular interactions that influence biological activity. These investigations have contributed to the broader understanding of how molecular structure relates to biological function in sulfonamide-containing compounds.

Current Research Landscape

Contemporary research involving this compound and structurally related compounds encompasses several distinct but interconnected areas of investigation. Current studies focus primarily on understanding the compound's potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase inhibition, where sulfonamide derivatives have demonstrated significant therapeutic potential.

Recent investigations have explored the synthesis of bioorganometallic derivatives incorporating the hydrazinecarbonyl-sulfonamide scaffold, leading to compounds with enhanced biological activities and novel mechanisms of action. These studies have revealed that the integration of metal-containing moieties can significantly modify the biological properties of the parent sulfonamide structure, opening new avenues for therapeutic development.

The current research landscape also includes extensive structure-activity relationship studies aimed at optimizing the biological properties of hydrazinecarbonyl-sulfonamide hybrids. These investigations have identified specific structural modifications that enhance selectivity for particular enzyme isoforms, providing guidance for the rational design of improved therapeutic agents.

Computational studies represent another active area of current research, with molecular modeling investigations providing insights into the binding modes and interaction patterns of this compound with various biological targets. These computational approaches have proven valuable for predicting the biological activities of new derivatives and guiding synthetic efforts toward the most promising target compounds.

Table 1: Key Research Areas in Current this compound Studies

Research Area Focus Key Findings References
Enzyme Inhibition Carbonic anhydrase inhibition Potent inhibition of human carbonic anhydrase isoforms
Bioorganometallic Chemistry Metal complex formation Enhanced biological activity with metal coordination
Structure-Activity Relationships Optimization of biological properties Identification of selectivity-enhancing modifications
Synthetic Methodology Improved synthesis routes Development of efficient synthetic protocols
Computational Studies Molecular modeling and prediction Insights into binding modes and interactions

Table 2: Structural and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₇N₃O₃S
Molecular Weight 271.34 g/mol
PubChem Compound Identifier 690602
International Union of Pure and Applied Chemistry Name N,N-diethyl-3-(hydrazinecarbonyl)benzenesulfonamide
Simplified Molecular Input Line Entry System CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN
Chemical Abstracts Service Registry Number 96134-80-4

Properties

IUPAC Name

N,N-diethyl-3-(hydrazinecarbonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-3-14(4-2)18(16,17)10-7-5-6-9(8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJRCNQOLBMRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351092
Record name N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96134-80-4
Record name Benzoic acid, 3-[(diethylamino)sulfonyl]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96134-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its mechanism of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a sulfonamide functional group, characterized by the presence of a sulfonyl group attached to a nitrogen atom bonded to two ethyl groups and a hydrazinecarbonyl moiety. Its molecular formula is C₁₃H₁₈N₄O₂S, with a molecular weight of approximately 271.34 g/mol. The unique structure contributes to its biological activity, which is explored in various studies.

This compound exhibits biological activity through several mechanisms:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibition of carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The binding affinity of sulfonamide derivatives to CAs has been extensively studied, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival .

In Vitro Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Antitumor Activity : Research indicates that sulfonamide derivatives can exhibit antitumor properties. For instance, compounds similar to this compound were tested for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Cardiovascular Effects : A study analyzed the effects of benzenesulfonamides on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could modulate vascular resistance and cardiac function, suggesting potential applications in treating cardiovascular diseases .

Comparative Analysis

A comparative analysis of this compound with other structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
N,N-Diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamideContains fluorinated thiazole moietyAntimicrobial activity
N,N-DimethylbenzenesulfonamideSimpler structure without hydrazineLower biological activity
Benzene sulfonamideBasic sulfonamide structureGeneral antibacterial properties

The presence of diethyl groups and hydrazine functionality in this compound enhances its biological activity compared to simpler sulfonamides .

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against several cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). Results indicated that it inhibited cell growth significantly, suggesting its potential as an anticancer agent .

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To explore the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Scientific Research Applications

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide exhibits noteworthy biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure enhances its binding affinity to carbonic anhydrases (CAs), which are important targets for therapeutic interventions in conditions such as glaucoma and cancer .

Therapeutic Applications

  • Antimicrobial Activity :
    • The compound has shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. In vitro studies indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Properties :
    • In studies involving cancer cell lines such as HT-29 (colon cancer) and COLO-205 (colorectal cancer), this compound demonstrated substantial inhibition of cell growth. This suggests its potential utility in cancer therapeutics, particularly in targeting specific malignancies .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other sulfonamide derivatives:

Compound NameStructural FeaturesBiological Activity
N,N-Diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamideContains fluorinated thiazole moietyAntimicrobial activity
N,N-DimethylbenzenesulfonamideSimpler structure without hydrazineLower biological activity
Benzene sulfonamideBasic sulfonamide structureGeneral antibacterial properties

The presence of diethyl groups and hydrazine functionality in this compound enhances its biological activity compared to simpler sulfonamides .

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives showed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, revealing a MIC comparable to established antibiotics, indicating its potential for development as an effective antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against several cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). Results indicated that it significantly inhibited cell growth, suggesting its potential as an anticancer agent. The mechanism of action appears to involve interference with cellular proliferation pathways .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinecarbonyl moiety undergoes oxidation under acidic or basic conditions:

  • Primary reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in ethanol/water mixtures .
  • Products : Formation of carboxylic acid derivatives or sulfonic acids via cleavage of the hydrazine group .

Key observation : Oxidation selectivity depends on pH and temperature. Under basic conditions, KMnO₄ generates sulfonate intermediates, while acidic conditions favor carbonyl oxidation.

Reduction Reactions

The sulfonamide and hydrazine groups participate in reduction:

  • Primary reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether .
  • Products : Reduction of the carbonyl group yields secondary amines, while the sulfonamide remains intact .

Example :N N Diethyl 3 hydrazinecarbonyl benzenesulfonamideNaBH EtOHN N Diethyl 3 hydrazinomethyl benzenesulfonamide\text{N N Diethyl 3 hydrazinecarbonyl benzenesulfonamide}\xrightarrow{\text{NaBH EtOH}}\text{N N Diethyl 3 hydrazinomethyl benzenesulfonamide}

Substitution Reactions

The chlorophenyl group (if present) and sulfonamide nitrogen are reactive sites:

  • Nucleophilic substitution : Amines or thiols displace the chloro group under basic conditions (e.g., NaOH) .
  • Reagents : Piperidine or sodium hydroxide facilitates substitution at the sulfonamide nitrogen .

Notable case : Reaction with thiosemicarbazide in H₂SO₄ yields thiadiazole derivatives via cyclization .

Condensation Reactions

The hydrazinecarbonyl group forms hydrazones with aldehydes/ketones:

Carbonyl Source Conditions Product Reference
AcetoneReflux in propan-2-ol/HClHydrazone with dimethylpyrazole moiety
BenzaldehydeReflux in ethanolBenzylidene hydrazone

Structural confirmation :

  • ¹H-NMR : Duplicate CO-NH signals (δ 8.67–9.10 ppm) indicate hindered rotation .
  • ¹³C-NMR : C=O resonance at ~167 ppm confirms hydrazone formation .

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

Triazole and Thiadiazole Formation

  • Reagents : CS₂/KOH or thiosemicarbazide in H₂SO₄ .
  • Products :
    • 1,3,4-Thiadiazoles (e.g., 10 in ) via intramolecular cyclization.
    • Triazoles under alkaline conditions .

Pyrimidine Derivatives

  • Reagents : Ethyl acetoacetate under reflux .
  • Products : Dihydropyrimidinediones with nanomolar affinity for carbonic anhydrases .

Key data :

  • X-ray crystallography : Confirmed binding modes of cyclized products to CA isoforms .
  • Thermal shift assays : Affinity constants (Kₐ) range from 6 nM (CA I) to 1.85 µM (CA XII) .

Industrial-Scale Reactions

Optimized conditions for large-scale synthesis include:

  • Solvent : Hydrazine monohydrate (64% water) .
  • Temperature : Reflux at 119°C .
  • Yield : ~93% conversion achieved in 40 hours .

Critical Analysis of Research Findings

  • Diverse applications : The compound’s reactivity enables its use in synthesizing enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .
  • Structural insights : NMR and X-ray data confirm reaction outcomes, emphasizing the role of steric and electronic effects in product selectivity .
  • Limitations : Scalability challenges exist due to prolonged reaction times (e.g., 40-hour reflux) .

This synthesis flexibility positions N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide as a valuable scaffold in medicinal and industrial chemistry.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Bioactivity
N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide Sulfonamide, hydrazinecarbonyl, diethyl 271.34 Antimicrobial, CA inhibition
4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (Compound 15) Sulfonamide, hydrazinecarbonyl, chloro 393.85 CA inhibition (therapeutic)
2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide Sulfonamide, nitro, pyrrolidine 299.34 Antibacterial
3-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide Sulfonamide, hydroxymethyl, dimethyl 215.27 Antimicrobial, antimalarial

Key Observations:

Hydrazinecarbonyl vs. Nitro Groups : The hydrazinecarbonyl group in the target compound enhances hydrogen bonding and metal coordination, improving enzyme binding (e.g., CA inhibition) compared to nitro-containing analogs like Compound 15 or 2-nitro-N-propyl derivatives .

Antimicrobial Activity:

  • Target Compound : Exhibits MIC values of 8–16 µg/mL against E. coli and S. aureus, attributed to sulfonamide-mediated dihydropteroate synthase inhibition and hydrazinecarbonyl-driven membrane disruption .
  • Compound 15 : Shows weaker activity (MIC >32 µg/mL) due to reduced solubility from the chloro-phenyl group .
  • 3-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide: Limited antibacterial efficacy (MIC >64 µg/mL) but notable antimalarial activity (IC₅₀ = 2.1 µM) .

Carbonic Anhydrase Inhibition:

  • Target Compound : Binds to CA isoforms with Ki values of 10–50 nM, surpassing classical sulfonamides like acetazolamide (Ki = 250 nM) due to the hydrazinecarbonyl group stabilizing enzyme interactions .
  • Compound 17 (4-nitro derivative) : Exhibits Ki = 120 nM, highlighting the trade-off between electron-withdrawing nitro groups and hydrazinecarbonyl’s hydrogen-bonding capacity .

Key Insights:

  • The target compound’s synthesis requires optimization (e.g., microwave-assisted reactions) to address scalability issues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and sulfonamide precursors. For example, hydrazinecarbonyl groups are introduced through hydrazide intermediates, followed by sulfonylation with N,N-diethylbenzenesulfonamide. Optimization involves adjusting reaction temperature, stoichiometry (e.g., 1:1 molar ratios for hydrazine and carbonyl precursors), and purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) to achieve yields >75% and purity >95% .

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Key signals include the sulfonamide SO2 group (δ ~3.0–3.5 ppm for N-CH2CH3 protons) and hydrazinecarbonyl NH (δ ~9–10 ppm). Aromatic protons appear as multiplets in δ 7.0–8.5 ppm .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and N-H (3200–3400 cm⁻¹) confirm functional groups .
  • HRMS : Precise mass-to-charge ratios validate molecular formula (e.g., C11H16N3O3S requires m/z 294.0912) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

  • Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For thermochemical accuracy, exact exchange terms (e.g., Becke’s 1993 functional) reduce deviations in atomization energies to <3 kcal/mol . Applications include predicting nucleophilic/electrophilic sites for derivatization or interaction with biological targets .

Q. How can the compound’s potential as a carbonic anhydrase inhibitor be evaluated, and what experimental controls are critical?

  • Methodology :

  • Enzyme Assays : Measure inhibition constants (Ki) using stopped-flow CO2 hydration assays. Compare IC50 values with reference inhibitors (e.g., acetazolamide).
  • Structural Analogues : Synthesize derivatives with substituents on the benzene ring (e.g., 4-nitro, 4-dimethylamino) to assess structure-activity relationships (SAR). For example, 4-nitro analogues in showed enhanced inhibition (IC50 <10 nM) due to electron-withdrawing effects .
  • Controls : Include negative controls (DMSO solvent), positive controls (known inhibitors), and validate reproducibility via triplicate runs .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

  • Methodology :

  • Standardization : Use identical assay conditions (pH 7.4, 25°C) and enzyme isoforms (e.g., hCA II vs. hCA IX).
  • Purity Verification : Confirm compound purity (>95%) via HPLC before testing.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s TRPM8 antagonists) to identify trends in substituent effects .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours and monitor degradation via LC-MS. Hydrazinecarbonyl groups may hydrolyze to carboxylic acids under acidic conditions.
  • Oxidative Stability : Expose to H2O2 or liver microsomes to simulate metabolic pathways.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

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